molecular formula C5H8Cl2O3S B3385167 Propanoyl chloride, 3-[(2-chloroethyl)sulfonyl]- CAS No. 61515-41-1

Propanoyl chloride, 3-[(2-chloroethyl)sulfonyl]-

Cat. No. B3385167
CAS RN: 61515-41-1
M. Wt: 219.09 g/mol
InChI Key: KAKDHLJJBBJUHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propanoyl chloride, 3-[(2-chloroethyl)sulfonyl]-, also known as PCC, is a chemical compound that is commonly used in scientific research. It is a colorless liquid that is highly reactive and is primarily used as a reagent in organic synthesis. PCC is often used to convert primary alcohols to aldehydes and secondary alcohols to ketones.

Mechanism of Action

The mechanism of action of Propanoyl chloride, 3-[(2-chloroethyl)sulfonyl]- involves the formation of an intermediate complex between Propanoyl chloride, 3-[(2-chloroethyl)sulfonyl]- and the alcohol substrate. This complex undergoes a series of reactions that result in the oxidation of the alcohol to the corresponding aldehyde or ketone. The reaction proceeds through a single-electron transfer mechanism, and the intermediate complex is stabilized by the presence of the sulfone group.
Biochemical and Physiological Effects
Propanoyl chloride, 3-[(2-chloroethyl)sulfonyl]- is not commonly used in biochemical or physiological studies due to its highly reactive nature. However, it has been shown to have toxic effects on various cell types, including liver cells and lymphocytes. Propanoyl chloride, 3-[(2-chloroethyl)sulfonyl]- has also been shown to induce oxidative stress and DNA damage in cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Propanoyl chloride, 3-[(2-chloroethyl)sulfonyl]- in lab experiments is its high reactivity, which allows for the rapid conversion of alcohols to aldehydes and ketones. Additionally, Propanoyl chloride, 3-[(2-chloroethyl)sulfonyl]- is readily available and relatively inexpensive. However, Propanoyl chloride, 3-[(2-chloroethyl)sulfonyl]- is highly reactive and can be dangerous to work with. It is also sensitive to moisture and air, which can lead to the formation of unwanted byproducts.

Future Directions

There are several potential future directions for the use of Propanoyl chloride, 3-[(2-chloroethyl)sulfonyl]- in scientific research. One area of interest is the development of new synthetic methods using Propanoyl chloride, 3-[(2-chloroethyl)sulfonyl]- as a reagent. Additionally, there is potential for the use of Propanoyl chloride, 3-[(2-chloroethyl)sulfonyl]- in the synthesis of new pharmaceuticals and natural products. Further studies are also needed to better understand the toxic effects of Propanoyl chloride, 3-[(2-chloroethyl)sulfonyl]- on cells and to develop safer methods for working with this compound.
Conclusion
In conclusion, Propanoyl chloride, 3-[(2-chloroethyl)sulfonyl]- is a highly reactive chemical compound that is commonly used in scientific research as a reagent in organic synthesis. It is primarily used to convert primary alcohols to aldehydes and secondary alcohols to ketones. Propanoyl chloride, 3-[(2-chloroethyl)sulfonyl]- has potential applications in the synthesis of pharmaceuticals and natural products, but further studies are needed to better understand its toxic effects on cells and to develop safer methods for working with this compound.

Scientific Research Applications

Propanoyl chloride, 3-[(2-chloroethyl)sulfonyl]- is widely used in scientific research as a reagent in organic synthesis. It is commonly used to convert primary alcohols to aldehydes and secondary alcohols to ketones. Propanoyl chloride, 3-[(2-chloroethyl)sulfonyl]- is also used in the synthesis of various pharmaceuticals and natural products. Additionally, Propanoyl chloride, 3-[(2-chloroethyl)sulfonyl]- is used in the preparation of polymers, resins, and plastics.

properties

IUPAC Name

3-(2-chloroethylsulfonyl)propanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Cl2O3S/c6-2-4-11(9,10)3-1-5(7)8/h1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKDHLJJBBJUHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)CCCl)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20546258
Record name 3-(2-Chloroethanesulfonyl)propanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20546258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propanoyl chloride, 3-[(2-chloroethyl)sulfonyl]-

CAS RN

61515-41-1
Record name 3-(2-Chloroethanesulfonyl)propanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20546258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

50 grams of β-(β-chloroethanesulfonyl)propionic acid and 150 ml of thionyl chloride were heated under refluxing for about 2 hours, excess thionyl chloride distilled off under reduced pressure, and the residue recrystallized from anhydrous benzene to give 46 g of white β-(β-chloroethanesulfonyl)propionyl chloride, m.p. 73°-5° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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